An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid Ethyl Ester
An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Compound Identification
4-Cyano-3-methylbenzoic acid ethyl ester is an aromatic compound characterized by a benzene ring substituted with a cyano group, a methyl group, and an ethyl carboxylate group. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
A Note on the CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) Registry Number for 4-Cyano-3-methylbenzoic acid ethyl ester has not been prominently indexed in publicly accessible databases. However, the CAS numbers for the parent carboxylic acid and the corresponding methyl ester are well-documented:
| Compound Name | CAS Number |
| 4-Cyano-3-methylbenzoic acid | 73831-13-7[1] |
| 4-Cyano-3-methylbenzoic acid methyl ester | 25978-68-1[2] |
The absence of a dedicated CAS number for the ethyl ester likely reflects its status as a research chemical that is synthesized on demand rather than being a widely available commercial product. Researchers working with this compound should meticulously document their synthesis and characterization data.
Predicted Physicochemical Properties
The physicochemical properties of 4-Cyano-3-methylbenzoic acid ethyl ester can be predicted based on its structure and by comparison with analogous compounds like ethyl 4-cyanobenzoate (CAS: 7153-22-2)[3][4] and ethyl 4-methylbenzoate (CAS: 94-08-6).
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₁NO₂ | Based on structural composition. |
| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid or oil | Similar to ethyl 4-cyanobenzoate (mp 52-54 °C)[3] and ethyl 4-methylbenzoate (liquid).[5] |
| Boiling Point | > 200 °C | Expected to be higher than ethyl 4-methylbenzoate (239 °C). |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water. | Typical for aromatic esters. |
Synthesis of 4-Cyano-3-methylbenzoic Acid Ethyl Ester
The synthesis of the title compound is most logically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.
Synthesis of 4-Cyano-3-methylbenzoic Acid
A common and effective method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding amino compound.
Caption: Workflow for the synthesis of 4-Cyano-3-methylbenzoic acid.
Experimental Protocol:
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Diazotization: 4-Amino-3-methylbenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.
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An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.
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Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared.
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The cold diazonium salt solution is slowly added to the cyanide solution. The reaction is often heated gently to drive it to completion.
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Upon completion, the reaction mixture is acidified and the product, 4-Cyano-3-methylbenzoic acid, is extracted with an organic solvent.
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The crude product is purified by recrystallization.
Esterification to 4-Cyano-3-methylbenzoic Acid Ethyl Ester
The most straightforward method for the esterification of a carboxylic acid is the Fischer esterification.
Sources
- 1. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl 4-cyanobenzoate 99 7153-22-2 [sigmaaldrich.com]
- 4. Ethyl 4-cyanobenzoate [webbook.nist.gov]
- 5. Ethyl 4-methylbenzoate (CAS 94-08-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
